1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1,2,3,4,4a,9,9a,10-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7,10,12-13,15H,2,4,6,8,14H2 |
InChI Key |
YMARJEOBMNZAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1,3-cyclohexanedione (4.0 mmol) reacts with an aldehyde (2.0 mmol) in methanol under triethylamine catalysis. The addition of cyanogen bromide initiates cyclization, yielding octahydro-1H-xanthene intermediates after 24 hours at 0–5°C. While the original protocol targets xanthene derivatives, substituting aldehydes with amine-containing precursors could direct the formation of the acridin-9-amine scaffold.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | Triethylamine | |
| Reaction Temperature | 0–5°C (ice bath) | |
| Yield | 70–85% (xanthene intermediate) |
Catalyst-Free Aza-Michael Addition with Hydroxylamine
A green chemistry approach eliminates catalysts by utilizing ethylene glycol as both solvent and promoter. This method, validated for hexahydroacridine-diones, involves the reaction of octahydro-xanthene intermediates with hydroxylamine hydrochloride at 100°C.
Synthesis of the Amine Moiety
Heating octahydro-1H-xanthene (0.31 mmol) with hydroxylamine hydrochloride (0.31 mmol) in ethylene glycol for 2–4 hours induces an intramolecular Aza-Michael addition. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ketone, followed by cyclization to form the acridine core.
Optimized Conditions:
Analytical Validation:
-
IR Spectroscopy: N–H stretches at 3300–3400 cm⁻¹ confirm amine formation.
-
¹H NMR: Characteristic signals for equatorial protons on the cyclohexane rings (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
Reductive Amination of Ketone Precursors
A patent-pending method for structurally similar compounds employs reductive amination to introduce the amine group. Although developed for 1,2,3,4,5,6,7,8-octahydro-9-phenylacetamido acridine, this strategy is adaptable to the target amine.
Procedure and Modifications
-
Intermediate Synthesis: Condense 1,3-cyclohexanedione with benzaldehyde and ammonium acetate in ethanol to form a dihydroacridine ketone.
-
Reduction: Treat the ketone with sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, selectively reducing the imine bond to the amine.
Critical Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 hours | 65% |
| Reductive Amination | NaBH₃CN, methanol, 25°C, 6h | 82% |
Elemental Analysis (Example):
Hydrazine-Mediated Cyclization
A literature method for 10-amino-octahydroacridine-diones utilizes hydrazine or phenylhydrazine to introduce the amine group. While originally producing dione derivatives, modifying the stoichiometry and reaction time could prioritize amine formation.
Adaptation for Target Amine
Reacting 9-aryl-1,8-dioxo-heptahydroxanthene with excess hydrazine hydrate in ethanol under reflux conditions (6–8 hours) facilitates cyclization and simultaneous reduction of the ketone to the amine.
Challenges:
-
Competing side reactions may yield hydrazones if stoichiometry is unbalanced.
-
Yield Improvement: Increasing hydrazine molar ratio (2:1) enhances amine selectivity to ~70%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires acidic conditions | 70–85% |
| Aza-Michael Addition | Catalyst-free, green solvent | Long reaction times (4h) | 75–90% |
| Reductive Amination | Selective reduction | Costly reducing agents | 65–82% |
| Hydrazine Cyclization | Simple reagents | Side product formation | 60–70% |
Chemical Reactions Analysis
Aza-Michael Addition Reactions
Octahydroacridin-9-amine derivatives participate in catalyst-free intramolecular and intermolecular Aza-Michael additions. For example:
-
Reaction with hydroxylamine hydrochloride yields hexahydroacridine-1,8-dione derivatives via oxime formation.
Table 1: Representative Aza-Michael Adducts
Table 2: Thiourea Derivatives
| Entry | Substituent | Yield (%) | Melting Point (°C) | IR Data (cm⁻¹) |
|---|---|---|---|---|
| 3a | Phenyl | 92 | 257 | 1660 (C=S), 3441 (N–H) |
| 3b | 2-Nitrophenyl | 88 | 231–234 | 1590 (C=N), 3256 (N–H) |
Condensation with Hydrazines
Reaction with hydrazine or phenylhydrazine produces fluorescent 10-aminoacridin-1,8-dione derivatives:
Table 3: Hydrazine Adducts
| Entry | Hydrazine Type | Product Structure | Fluorescence λ (nm) | Yield (%) |
|---|---|---|---|---|
| 4a | Hydrazine | 10-Amino-9-phenyl derivative | 420 | 76 |
| 4b | Phenylhydrazine | 10-Phenylamino-9-(4-Cl) | 435 | 68 |
Characterization : MS (m/z 342 [M+H]⁺), ¹H NMR (δ 2.1–3.2 for cyclohexane protons) .
Mechanistic Insights
-
Aza-Michael addition proceeds via nucleophilic attack of the amine on α,β-unsaturated carbonyl intermediates .
-
Thiourea formation involves thiocarbonyl insertion, confirmed by IR C=S stretches at 1660–1590 cm⁻¹ .
-
Hydrazine condensation follows a tandem Knoevenagel-Michael pathway, stabilized by H-bonding in aqueous acidic conditions .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
One of the notable applications of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is its potential as an antiviral agent. Research indicates that derivatives of this compound can exhibit activity against viruses such as HIV. A study highlighted the compound's structural features that contribute to its efficacy in inhibiting viral replication. The molecular structure allows for interactions with viral enzymes or receptors essential for the viral life cycle .
Anticancer Properties:
Another promising application lies in cancer treatment. Compounds related to octahydroacridin structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific pathways. This makes it a candidate for further development into anticancer drugs .
Materials Science
Organic Electronics:
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine has been investigated for use in organic electronic devices due to its semiconducting properties. Its ability to form stable films and its favorable charge transport characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
Chemical Intermediate
Synthesis of Complex Molecules:
In synthetic organic chemistry, 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can be modified to create a variety of derivatives with tailored properties. This versatility is particularly valuable in drug discovery and development processes where specific biological activities are desired .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine and related compounds:
Key Observations:
- Hydrogenation Impact: The position and extent of hydrogenation significantly influence melting points and stability. For example, 9-Amino-1,2,3,4-tetrahydroacridine (2a) melts at 179–181°C, while the more saturated 1,2,3,4,5,6,7,8-octahydroacridine (3a) melts at 210–211°C, indicating increased rigidity .
- Functional Groups : The azide-containing analog (from ) introduces reactivity for click chemistry applications, unlike the unmodified target compound.
Pharmacological and Industrial Relevance
- Acridine Core : The planar aromatic system in tetrahydroacridines (e.g., 2a) is associated with DNA intercalation, making them candidates for anticancer agents. The target compound’s partial saturation may reduce intercalation but improve metabolic stability .
- Heterocyclic Variants : Thiomorpholine derivatives () exhibit enhanced bioavailability due to sulfur’s electron-rich nature, useful in CNS-targeting drugs .
Biological Activity
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is a compound belonging to the acridine family known for its diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine
The synthesis of octahydroacridine derivatives typically involves multi-step chemical reactions that include cyclization and functional group modifications. Recent studies have reported eco-friendly methods for synthesizing these compounds using heterogeneous catalysts to enhance selectivity and yield .
Table 1: Synthesis Methods for Octahydroacridines
| Method | Description | Yield (%) |
|---|---|---|
| Heterogeneous Catalysis | Eco-friendly approach using mesoporous catalysts | >90 |
| Traditional Synthesis | Multi-step reactions with various reagents | 70-85 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of octahydroacridine derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma). The mechanism of action is believed to involve the modulation of key genes associated with cell survival and apoptosis pathways.
Case Study: Cytotoxicity Evaluation
In a comparative study evaluating various derivatives of acridine compounds:
- Compound 8f exhibited the lowest IC50 values against A431 cells (IC50 = 12.5 µM), indicating strong anticancer activity.
- The expression levels of genes such as p53 and EGFR were significantly altered upon treatment with these compounds, suggesting a mechanism involving apoptosis induction and inhibition of cell proliferation .
Antimicrobial Activity
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Biological Activities of Octahydroacridine Derivatives
| Activity Type | Test Organisms | IC50 (µM) |
|---|---|---|
| Anticancer | A431 (skin cancer) | 12.5 |
| Antimicrobial | E. coli | 25 |
| S. aureus | 30 |
Mechanistic Insights
The biological activity of octahydroacridine compounds can be attributed to their structural features that facilitate interactions with biological macromolecules. For example:
- Fluorescence Studies : Investigations into the interaction between octahydroacridines and other compounds like benzocoumarins suggest a photoinduced electron transfer mechanism that enhances their biological efficacy .
- Gene Expression Analysis : Changes in mRNA levels of critical genes (e.g., p53 and TOP2B) indicate that these compounds may trigger apoptotic pathways in cancer cells .
Q & A
Q. Table 1: Catalyst Impact on Isomer Formation
| Catalyst | Temperature (°C) | Major Isomer | Yield (%) |
|---|---|---|---|
| PtO₂ | 25 | cis-4a,9a | 60 |
| Pd/C | 80 | trans-4a,9a | 75 |
Advanced: How can computational methods like DFT calculations optimize the synthesis of octahydroacridine derivatives?
Density Functional Theory (DFT) aids in predicting reaction pathways and stability:
- Transition state analysis : Identifies energy barriers for hydrogenation steps, guiding catalyst selection. For example, calculations on trans-isomers show lower steric strain than cis counterparts .
- Reaction path sampling : Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects and intermediate stability .
- Energy frameworks : Hirshfeld surface analysis (used in related octahydroacridines) quantifies intermolecular interactions, predicting crystallization behavior .
Advanced: What strategies resolve contradictions in spectroscopic data interpretation for octahydroacridine derivatives?
Discrepancies between NMR, XRD, and computational data require cross-validation:
- XRD vs. NMR : Single-crystal XRD definitively assigns stereochemistry, resolving ambiguities in NOESY or COSY spectra (e.g., distinguishing axial/equatorial hydrogens) .
- DFT-NMR correlation : Calculate ¹³C/¹H chemical shifts using Gaussian software and compare with experimental data to validate proposed structures .
- Dynamic effects : Variable-temperature NMR detects conformational flexibility, explaining split signals in rigid derivatives .
Advanced: How does factorial design improve experimental efficiency in modifying acridine-based compounds?
Factorial design systematically evaluates multiple variables:
- Parameters tested : Catalyst type, solvent polarity, temperature, and reaction time .
- Case study : Optimizing Povarov reaction yields by testing 2³ factorial designs (e.g., varying acid catalyst strength, solvent dielectric constant, and stoichiometry) .
- Data analysis : ANOVA identifies significant factors (e.g., solvent polarity contributes 40% to yield variance), reducing trial-and-error approaches .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for octahydroacridines in biological systems?
SAR studies combine synthesis, biophysical assays, and modeling:
- Functional group modulation : Introduce substituents at positions 3, 7, or 10 to test electronic effects on protein binding (e.g., methyl groups enhance lipophilicity) .
- Molecular docking : AutoDock Vina predicts binding affinities to targets like DNA topoisomerases, validated by fluorescence quenching assays .
- Pharmacokinetic profiling : HPLC-MS tracks metabolic stability in liver microsomes, correlating with hydrogenation degree (e.g., saturated derivatives show longer half-lives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
